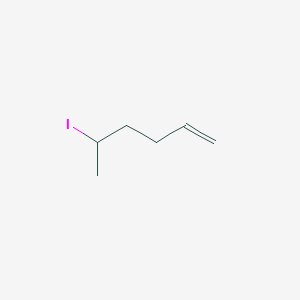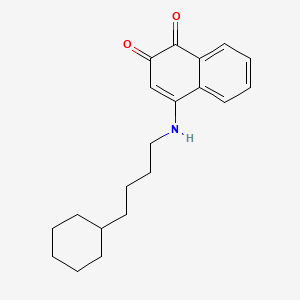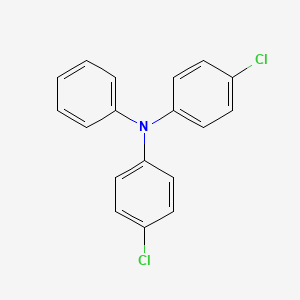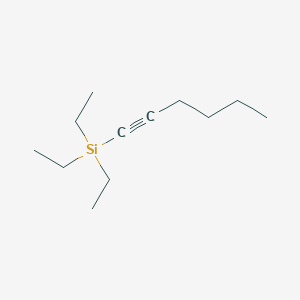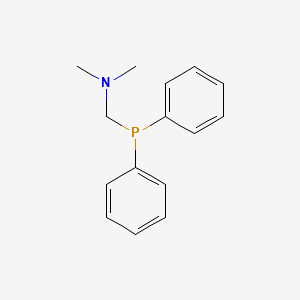
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a dimethylmethanamine backbone
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine typically involves the reaction of diphenylphosphine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of diphenylphosphine, allowing it to react with the amine group. The reaction is conducted under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary phosphines.
Substitution: The phosphanyl group can participate in substitution reactions with halides or other electrophiles, resulting in the formation of new phosphine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halides (e.g., methyl iodide). The major products formed from these reactions depend on the specific conditions and reagents used but generally include phosphine oxides, secondary phosphines, and substituted phosphines.
Applications De Recherche Scientifique
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis and material science.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphanyl)-N,N-dimethylmethanamine involves its interaction with molecular targets through the phosphanyl group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The compound’s ability to donate electron density to metal centers makes it an effective ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Comparaison Avec Des Composés Similaires
1-(Diphenylphosphanyl)-N,N-dimethylmethanamine can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound also contains diphenylphosphanyl groups but has an ethane backbone, making it more flexible and suitable for different coordination environments.
1,1’-Bis(diphenylphosphino)ferrocene: Featuring a ferrocene backbone, this compound is used in catalysis and material science due to its unique redox properties.
1,3-Bis(diphenylphosphino)propane: With a propane backbone, this compound is used as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
13119-19-2 |
|---|---|
Formule moléculaire |
C15H18NP |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
1-diphenylphosphanyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18NP/c1-16(2)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clé InChI |
USJKPRKDNVRCKO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



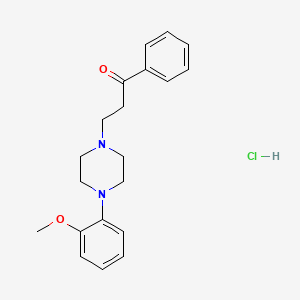

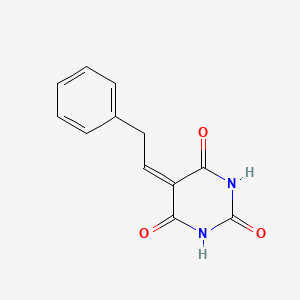
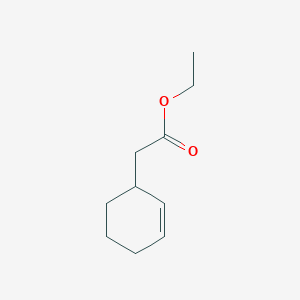
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
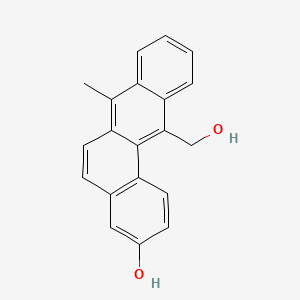
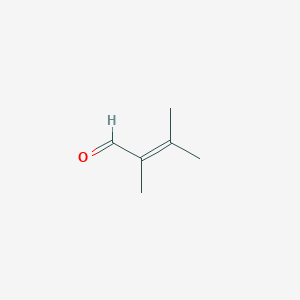
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
